



# Analytical Techniques for Identifying Process-Related Impurities in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the identification and quantification of process-related impurities in drug substances and drug products. These impurities can arise from various stages of the manufacturing process and can potentially impact the safety, efficacy, and stability of the final product.[1] Adherence to stringent regulatory guidelines for impurity profiling is critical for ensuring drug quality.[2][3][4][5][6]

## **Host Cell Proteins (HCPs)**

Host cell proteins are process-related impurities produced by the host cells used in the manufacturing of biopharmaceuticals.[7] Even at low levels, HCPs can elicit an immune response in patients or degrade the drug product.[7][8] Therefore, their levels must be carefully monitored and controlled.[7][9]

# Analytical Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and widely used technique for the identification and quantification of individual HCPs.[7][10][11] This method offers high sensitivity and specificity, allowing for the detection of low-abundance proteins.[12][13]



This protocol outlines a general workflow for the analysis of HCPs in a monoclonal antibody (mAb) product.

- 1. Sample Preparation (Tryptic Digestion):
- To 100  $\mu g$  of the mAb sample, add denaturation buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0) to a final volume of 100  $\mu L$ .
- Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
- Add iodoacetamide (IAM) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteines.
- Dilute the sample 10-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 0.8 M.
- Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C for 16-18 hours.
- Stop the digestion by adding formic acid to a final concentration of 1%.
- 2. LC-MS/MS Analysis:
- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 150 mm, 1.7 μm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 2% to 40% Mobile Phase B over 90 minutes.
- Flow Rate: 0.3 mL/min.



- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of data-dependent acquisition (DDA) or data-independent acquisition (DIA).
- Ionization Mode: Positive electrospray ionization (ESI+).
- Data Acquisition:
  - DDA: A full MS scan followed by MS/MS scans of the top 10-20 most intense precursor ions.
  - DIA: A full MS scan followed by MS/MS scans across predefined m/z windows.

#### 3. Data Analysis:

- The acquired MS/MS data is searched against a protein database of the host cell line (e.g., CHO, E. coli) using a search engine (e.g., Mascot, Sequest).
- Identified HCPs are quantified based on the peak areas of their corresponding peptides.
   Label-free quantification or labeled internal standards can be used for absolute quantification.

The following table summarizes typical quantitative data for HCP analysis in a monoclonal antibody product at different purification stages.

| Purification Step              | Total HCP Level (ng/mg) | Number of Identified HCPs |
|--------------------------------|-------------------------|---------------------------|
| Harvest                        | 250,000                 | >1500                     |
| Protein A Chromatography       | 1,500                   | 150                       |
| Ion-Exchange<br>Chromatography | 50                      | 25                        |
| Final Drug Substance           | <10                     | <5                        |

Data is representative and can vary depending on the specific process and product.





Click to download full resolution via product page

Caption: Workflow for Host Cell Protein (HCP) analysis by LC-MS/MS.

### Residual Host Cell DNA

Residual DNA from the host cells used in production is another critical process-related impurity. [13][14][15] Regulatory agencies have set strict limits for the amount of residual DNA in the final drug product, typically in the range of picograms per dose.[16]

# Analytical Technique: Quantitative Polymerase Chain Reaction (qPCR)

qPCR is the gold standard for the quantification of residual host cell DNA due to its high sensitivity, specificity, and accuracy.[1][14][16]

This protocol describes the quantification of residual Chinese Hamster Ovary (CHO) cell DNA.

#### 1. DNA Extraction:

Extract DNA from the drug product sample using a commercially available DNA extraction kit
optimized for low DNA concentrations. It is crucial to include a spike recovery control to
assess the extraction efficiency.

### 2. qPCR Reaction Setup:

- qPCR Instrument: A real-time PCR detection system.
- Reagents: A qPCR master mix containing DNA polymerase, dNTPs, and a fluorescent probe (e.g., TaqMan®) specific for a highly repetitive sequence in the CHO genome (e.g., Alu-like



sequences).[17]

- Primers and Probe:
  - Forward Primer: Specific to the target CHO DNA sequence.
  - Reverse Primer: Specific to the target CHO DNA sequence.
  - Probe: A fluorescently labeled oligonucleotide that binds to the target sequence between the primers.
- Standard Curve: Prepare a standard curve using a certified CHO genomic DNA standard, typically ranging from femtograms to nanograms per reaction.[16]
- Reaction Plate: Set up a 96-well or 384-well PCR plate with standards, samples, no-template controls (NTC), and spike recovery controls in triplicate.
- 3. qPCR Cycling Conditions:
- Initial Denaturation: 95°C for 10 minutes.
- Cycling (40 cycles):
  - o Denaturation: 95°C for 15 seconds.
  - Annealing/Extension: 60°C for 60 seconds (with fluorescence data collection).
- 4. Data Analysis:
- The qPCR instrument software will generate a standard curve by plotting the cycle threshold
   (Ct) values against the logarithm of the standard DNA concentrations.
- The concentration of residual DNA in the samples is determined by interpolating their Ct values from the standard curve.
- The final concentration is adjusted based on the spike recovery percentage to account for any loss during DNA extraction.

The following table presents typical quantitative results for residual CHO DNA analysis.



| Sample                   | Mean Ct Value | Calculated<br>DNA (pg/µL) | Spike<br>Recovery (%) | Final DNA (pg/<br>μL) |
|--------------------------|---------------|---------------------------|-----------------------|-----------------------|
| Standard 1 (100 pg/µL)   | 20.5          | 100                       | N/A                   | 100                   |
| Standard 2 (10 pg/µL)    | 23.8          | 10                        | N/A                   | 10                    |
| Standard 3 (1 pg/<br>μL) | 27.1          | 1                         | N/A                   | 1                     |
| Standard 4 (0.1 pg/µL)   | 30.4          | 0.1                       | N/A                   | 0.1                   |
| Drug Product Lot         | 32.2          | 0.035                     | 92%                   | 0.038                 |
| Drug Product Lot         | 31.5          | 0.058                     | 95%                   | 0.061                 |
| No-Template<br>Control   | Undetermined  | < LOD                     | N/A                   | < LOD                 |

LOD: Limit of Detection. Data is representative.





Click to download full resolution via product page

Caption: Workflow for Residual DNA Quantification by qPCR.

## **Protein Aggregates**

Protein aggregation is a common process-related impurity in biopharmaceuticals, which can impact product efficacy and potentially induce immunogenicity.[10] Aggregates can range in size from small soluble oligomers to large insoluble particles.



# Analytical Technique: Size-Exclusion Chromatography (SEC)

SEC is the most widely used technique for the separation and quantification of protein aggregates based on their hydrodynamic size.[18]

This protocol is for the analysis of aggregates in a monoclonal antibody sample.

- 1. Sample Preparation:
- Dilute the mAb sample to a concentration of 1 mg/mL in the mobile phase.
- Filter the sample through a 0.22 μm filter before injection.
- 2. UHPLC-SEC Analysis:
- UHPLC System: An ultra-high-performance liquid chromatography system with a UV detector.
- Column: A silica-based SEC column with a pore size suitable for mAb separation (e.g., 200-300 Å).
- Mobile Phase: 150 mM sodium phosphate, 150 mM sodium chloride, pH 7.0.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 25°C.
- Injection Volume: 10 μL.
- Detection: UV absorbance at 280 nm.
- 3. Data Analysis:
- The chromatogram will show peaks corresponding to the monomer, dimer, and higher-order aggregates.
- Integrate the peak areas for each species.



• Calculate the percentage of each species relative to the total peak area.

The following table shows a typical summary of SEC analysis for a mAb product.

| Species                                       | Retention Time (min) | Peak Area (%) |
|-----------------------------------------------|----------------------|---------------|
| High Molecular Weight<br>Species (Aggregates) | 8.5                  | 0.8           |
| Dimer                                         | 9.2                  | 1.2           |
| Monomer                                       | 10.5                 | 97.5          |
| Low Molecular Weight Species (Fragments)      | 12.1                 | 0.5           |

Data is representative and can vary based on the product and storage conditions.



Click to download full resolution via product page

Caption: Workflow for Protein Aggregate Analysis by SEC.

# Other Important Process-Related Impurities and Techniques

Beyond HCPs, residual DNA, and aggregates, other process-related impurities may need to be monitored. The choice of analytical technique depends on the nature of the impurity.

## **Charge Variants**

Charge variants of therapeutic proteins can arise from post-translational modifications or degradation. Ion-exchange chromatography (IEX) is the primary technique for their separation and quantification.[14][15]



- 1. Sample Preparation:
- Dilute the protein sample to 1 mg/mL in Mobile Phase A.
- 2. HPLC-IEX Analysis:
- HPLC System: An HPLC system with a UV detector.
- Column: A weak or strong cation-exchange column, depending on the protein's isoelectric point (pl).
- Mobile Phase A: 20 mM MES, pH 6.0.
- Mobile Phase B: 20 mM MES, 500 mM NaCl, pH 6.0.
- Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 280 nm.
- 3. Data Analysis:
- Integrate the peak areas of the main peak and the acidic and basic variants.
- Express the abundance of each variant as a percentage of the total peak area.

## **Small Molecule Impurities**

For small molecule drugs, process-related impurities can include starting materials, intermediates, by-products, and degradation products. Capillary electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for their analysis.[8][18]

- 1. Sample Preparation:
- Dissolve the drug substance in the background electrolyte (BGE) to a final concentration of 1 mg/mL.
- 2. CE Analysis:



- CE System: A capillary electrophoresis instrument with a UV detector.
- Capillary: Fused-silica capillary (e.g., 50 μm i.d., 50 cm total length).
- Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 7.0.
- Voltage: 25 kV.
- Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
- Detection: UV absorbance at a relevant wavelength for the drug and its impurities.
- 3. Data Analysis:
- Identify impurity peaks based on their migration times relative to the main drug peak.
- Quantify impurities using an internal or external standard method.

### Conclusion

The analytical techniques and protocols described in this document provide a robust framework for the identification and quantification of process-related impurities in drug development. The selection of the appropriate analytical method is crucial and should be based on the specific impurity and the drug product matrix. Rigorous method validation is essential to ensure the accuracy, precision, and reliability of the data generated, ultimately contributing to the development of safe and effective medicines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. m.youtube.com [m.youtube.com]

### Methodological & Application





- 3. storage.googleapis.com [storage.googleapis.com]
- 4. regulink.com [regulink.com]
- 5. Host Cell Proteins (HCPs) Analysis Using Mass Spectrometry [mabion.eu]
- 6. researchgate.net [researchgate.net]
- 7. Detection and quantitation of host cell proteins in monoclonal antibody drug products using automated sample preparation and data-independent acquisition LC-MS/MS PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Host cell protein quantification workflow using optimized standards combined with dataindependent acquisition mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Analytical workflows for charge variant analysis of monoclonal antibodies | Quality Assistance [quality-assistance.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Development and Validation of Quantitative Real-Time PCR for the Detection of Residual CHO Host Cell DNA and Optimization of Sample Pretreatment Method in Biopharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade | Semantic Scholar [semanticscholar.org]
- 18. rroij.com [rroij.com]
- To cite this document: BenchChem. [Analytical Techniques for Identifying Process-Related Impurities in Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557254#analytical-techniques-for-identifying-process-related-impurities]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com